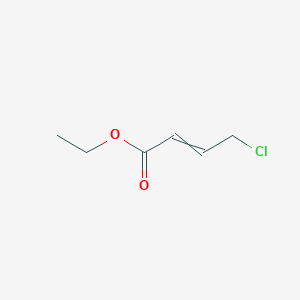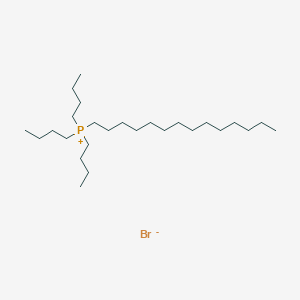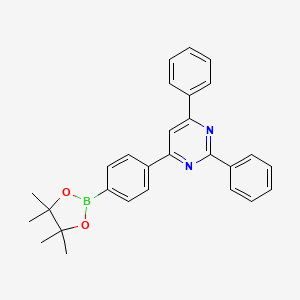
ethyl 4-chlorobut-2-enoate
Descripción general
Descripción
Ethyl 4-chlorobut-2-enoate is an organic compound that belongs to the class of chlorinated enoates. It has a molecular formula of C6H9ClO2 .
Molecular Structure Analysis
The molecular structure of ethyl 4-chlorobut-2-enoate consists of a chlorine atom attached to the second carbon in the but-2-enoate chain. The ethyl group is attached to the carbonyl carbon of the but-2-enoate chain . The InChI code for this compound is 1S/C6H9ClO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ .Physical And Chemical Properties Analysis
Ethyl 4-chlorobut-2-enoate has a molecular weight of 148.59 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds .Aplicaciones Científicas De Investigación
Solid-Phase Extraction and Separation of Precious Metals
Ethyl 4-chlorobut-2-enoate has been used in the modification of activated carbon to create a material for selective solid-phase extraction of trace Au (III), Pd (II) and Pt (IV). This material is used prior to their determination by inductively coupled plasma atomic emission spectrometry . This application is particularly useful in the extraction and separation of these precious metals from various samples.
Gold Determination in Soil
In the field of geochemistry, ethyl 4-chlorobut-2-enoate has been used in the determination of gold in soil samples. The compound is used in the modification of polyurethane foam, which is then used in the enrichment of gold ions from soil samples. The enriched gold ions are then determined using inductively coupled plasma mass spectrometry (ICP-MS) .
Chemical Synthesis
Ethyl 4-chlorobut-2-enoate is used as a reagent in chemical synthesis. For example, it has been used in the synthesis of ethyl-3-(2-aminoethylamino)-2-chlorobut-2-enoate . This compound has potential applications in various fields, including pharmaceuticals and materials science.
Safety and Hazards
Ethyl 4-chlorobut-2-enoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Mecanismo De Acción
Target of Action
Ethyl 4-chlorobut-2-enoate, also known as DTXSID20778850, has been found to interact with trace elements such as Au (III), Pd (II) and Pt (IV) . These elements are the primary targets of the compound and play a crucial role in various biological and chemical processes.
Mode of Action
The compound interacts with its targets through a process known as selective solid-phase extraction . This involves the compound being adsorbed onto a new sorbent from a solution of pH 1 . The adsorbed ions are then eluted with 0.1 mol L −1 hydrochloric acid and containing 4% thiourea .
Biochemical Pathways
The interaction of ethyl 4-chlorobut-2-enoate with its targets affects various biochemical pathways. For instance, it has been found to influence the oxidative addition and carbonylation of allylic halides and prop-2-en-1-ol . The detailed mechanism of the oxidative addition is still under discussion .
Result of Action
The result of the action of ethyl 4-chlorobut-2-enoate is the selective extraction and separation of trace Au (III), Pd (II) and Pt (IV) prior to their determination by inductively coupled plasma atomic emission spectrometry . This allows for the quantification of these elements in various samples.
Action Environment
The action of ethyl 4-chlorobut-2-enoate is influenced by various environmental factors. For instance, the pH of the solution in which the compound is present plays a crucial role in its interaction with its targets . Additionally, the presence of other ions in the solution can also affect the compound’s action .
Propiedades
IUPAC Name |
ethyl 4-chlorobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZUTSOGYBJOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20778850 | |
| Record name | Ethyl 4-chlorobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15333-22-9 | |
| Record name | Ethyl 4-chlorobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-chlorobut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)
![3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide](/img/structure/B3322733.png)









